molecular formula C11H15NOS B077592 N-cyclohexylthiophene-2-carboxamide CAS No. 10354-42-4

N-cyclohexylthiophene-2-carboxamide

Cat. No. B077592
CAS RN: 10354-42-4
M. Wt: 209.31 g/mol
InChI Key: HFWTZGQRJHFPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexylthiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the thiophene family of compounds, which are known for their diverse biological activities. In

Mechanism Of Action

The mechanism of action of N-cyclohexylthiophene-2-carboxamide is not fully understood. However, it has been suggested that it may exert its biological activity by interacting with specific molecular targets in the cell. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression (5). Additionally, it has been suggested that it may exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells (6).

Biochemical And Physiological Effects

N-cyclohexylthiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis (6). Additionally, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain (4). Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (7).

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-cyclohexylthiophene-2-carboxamide in lab experiments is its diverse biological activities. It has been shown to exhibit anticancer, neuroprotective, and anti-inflammatory activities, among others. Additionally, it is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations (8), which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-cyclohexylthiophene-2-carboxamide. One of the major directions is the development of new conjugated polymers for organic electronics. N-cyclohexylthiophene-2-carboxamide can be used as a building block for the synthesis of these polymers, which may exhibit improved performance in electronic devices. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. This may lead to the development of new therapeutic agents for the treatment of various diseases. Furthermore, studies are needed to investigate the potential toxicity of this compound and identify safe concentrations for use in lab experiments.
Conclusion:
In conclusion, N-cyclohexylthiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It can be synthesized by the reaction of cyclohexylamine with thiophene-2-carboxylic acid in the presence of a coupling reagent. It has been studied for its potential applications in various scientific research fields, including organic electronics and medicinal chemistry. Its mechanism of action is not fully understood, but it may exert its biological activity by interacting with specific molecular targets in the cell. It has been shown to exhibit diverse biochemical and physiological effects, but its potential toxicity may limit its use in certain experiments. There are several future directions for the study of this compound, including the development of new conjugated polymers for organic electronics and the identification of safe concentrations for use in lab experiments.

Synthesis Methods

The synthesis of N-cyclohexylthiophene-2-carboxamide involves the reaction of cyclohexylamine with thiophene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1). The resulting product is a white crystalline solid that can be purified by recrystallization. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-cyclohexylthiophene-2-carboxamide has been studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of organic electronics. It has been used as a building block in the synthesis of conjugated polymers for organic photovoltaics and organic field-effect transistors (2). Additionally, it has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines (3). Furthermore, it has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease (4).

properties

CAS RN

10354-42-4

Product Name

N-cyclohexylthiophene-2-carboxamide

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

N-cyclohexylthiophene-2-carboxamide

InChI

InChI=1S/C11H15NOS/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13)

InChI Key

HFWTZGQRJHFPRF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CS2

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CS2

synonyms

2-Thiophenecarboxamide,N-cyclohexyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.